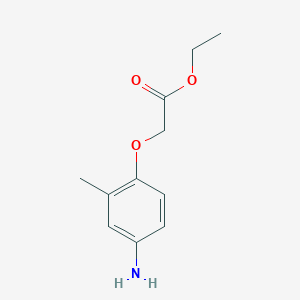

Ethyl (4-amino-2-methylphenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (4-amino-2-methylphenoxy)acetate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidiabetic Agents

Ethyl (4-amino-2-methylphenoxy)acetate has been identified as a promising building block for the development of novel dual hypoglycemic agents. Research indicates that derivatives of this compound can activate both glucokinase and peroxisome proliferator-activated receptor gamma, which are crucial targets in diabetes management. The synthesis process involves alkylation and selective reduction techniques, yielding high-purity compounds suitable for further biological evaluation .

Pharmacological Studies

Studies have shown that compounds derived from this compound exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects. The compound's structural features allow it to interact effectively with biological targets, making it a candidate for drug development .

Agricultural Applications

Herbicide Development

this compound derivatives are being explored as potential herbicides due to their efficacy in controlling broadleaf weeds in various crops. The compound's low toxicity and environmentally friendly profile make it an attractive option for sustainable agriculture. Research highlights its effectiveness against resistant weed species, which poses a significant challenge in modern farming practices .

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Alkylation : The initial step involves the alkylation of 4-nitrophenol with ethyl bromoacetate.

- Selective Reduction : This is followed by a selective reduction of the nitro group using ammonium chloride and iron, resulting in high yields of the target compound.

- Characterization Techniques : The synthesized compound is characterized using various techniques such as NMR spectroscopy and X-ray diffraction to confirm its structure and purity .

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| Dual Hypoglycemic Agents | Development of new drugs | This compound derivatives showed promising results in activating dual targets for diabetes treatment. |

| Herbicide Efficacy | Agricultural application | Demonstrated effectiveness against resistant weed species with low toxicity profiles, supporting sustainable agricultural practices. |

Eigenschaften

Molekularformel |

C11H15NO3 |

|---|---|

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

ethyl 2-(4-amino-2-methylphenoxy)acetate |

InChI |

InChI=1S/C11H15NO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7,12H2,1-2H3 |

InChI-Schlüssel |

WEFMFARZUQZHON-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)COC1=C(C=C(C=C1)N)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.